molecular formula C17H25N5O2 B4795817 3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4795817
M. Wt: 331.4 g/mol
InChI Key: PHUSEPJCNFLBIY-UHFFFAOYSA-N
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Description

3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes both imidazole and purine moieties. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the construction of the purine moiety. Key steps may include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-haloketone with an aldehyde and ammonia or an amine can yield the imidazole ring.

    Construction of the Purine Moiety: The purine ring can be synthesized via a series of condensation reactions involving formamide derivatives and amines.

    Final Assembly: The imidazole and purine rings are then fused together through a series of condensation and cyclization reactions, often under high-temperature conditions and in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or purine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting replication and transcription processes. These interactions can modulate various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Imidazole: A simpler structure that serves as a precursor for more complex molecules.

Uniqueness

3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combined imidazole and purine structure, which provides a versatile platform for chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-butyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-6-7-8-20-15(23)13-14(19(5)17(20)24)18-16-21(9-11(2)3)12(4)10-22(13)16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSEPJCNFLBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
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3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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